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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-4-methyl-4-phenylpentanoic Acid

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpentanoic Acid Derivative In the landscape of contemporary drug discovery, novel chemical entities with unique structural motifs hold the promise of addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpentanoic Acid Derivative

In the landscape of contemporary drug discovery, novel chemical entities with unique structural motifs hold the promise of addressing unmet medical needs. 2-Amino-4-methyl-4-phenylpentanoic acid is one such molecule of interest. While direct pharmacological data on this specific compound is nascent, its structural similarity to other biologically active agents provides a rational basis for targeted in vitro investigation. Structurally related compounds have demonstrated a range of activities, including the inhibition of inducible nitric oxide synthase (NOS II) by 2-amino-4-methylpyridine, and anti-inflammatory properties exhibited by S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[1][2] Furthermore, derivatives of 2-aminophenyl compounds have shown promise as potent anti-tumor agents.[3]

This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic and hypothesis-driven approach to comprehensively characterize the in vitro mechanism of action of 2-Amino-4-methyl-4-phenylpentanoic acid. We will proceed from foundational cytotoxicity assessments to specific functional and signaling assays, with the objective of building a robust mechanistic understanding of this compound's biological effects.

Part 1: Foundational In Vitro Profiling: Establishing a Therapeutic Window

Before delving into specific mechanistic pathways, it is crucial to first determine the compound's fundamental effects on cell health and viability. This initial phase establishes a non-toxic concentration range for subsequent, more sensitive assays and provides early indications of potential cytotoxic activity.[4][5]

Core Directive: Assessing Cytotoxicity and Cell Viability

The initial step in characterizing any novel compound is to assess its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of living cells, which serves as an indicator of cell viability.[4][6]

Experimental Protocol: MTT Assay for Cell Viability [4][6]

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line such as MCF-7 if anti-cancer effects are hypothesized) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation and Treatment: Prepare a serial dilution of 2-Amino-4-methyl-4-phenylpentanoic acid in complete cell culture medium. A broad concentration range (e.g., 0.1 µM to 1000 µM) is recommended for the initial screen. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithmic concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Data for 2-Amino-4-methyl-4-phenylpentanoic Acid

Cell LineIncubation Time (hours)IC₅₀ (µM)
HEK29324>1000
HEK29348850
HEK29372620
MCF-724250
MCF-748110
MCF-77255

Part 2: Interrogating the Nitric Oxide Synthase (NOS) Inhibition Hypothesis

The structural similarity of the core amino-pyridine-like moiety in our target compound to 2-amino-4-methylpyridine, a potent inhibitor of inducible nitric oxide synthase (NOS II), presents a compelling primary hypothesis.[2] Overproduction of nitric oxide by NOS II is a key pathological feature in many inflammatory conditions.

Rationale and Experimental Workflow

Our investigation into NOS inhibition will follow a two-tiered approach: first, a cell-based assay to assess the effect on NOS II activity in a physiological context, followed by biochemical assays with purified NOS isoforms to determine direct enzyme inhibition and selectivity.

G cluster_workflow Experimental Workflow for NOS Inhibition A Hypothesis: Inhibition of Nitric Oxide Synthase B Cell-Based Assay: Griess Assay in RAW 264.7 Macrophages A->B Validate in cellular context C Biochemical Assay: Recombinant NOS Isoform Activity B->C Confirm direct enzyme interaction D Mechanistic Studies: Enzyme Kinetics C->D Determine mechanism E Conclusion: Potency, Selectivity, and Mode of Inhibition D->E

Caption: Workflow for investigating NOS inhibition.

Cell-Based Assessment of NOS II Activity: The Griess Assay

The Griess assay is a straightforward colorimetric method for measuring nitrite, a stable and quantifiable breakdown product of nitric oxide. We will use lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of NOS II in RAW 264.7 macrophage cells.[4]

Experimental Protocol: Griess Assay for Nitrite Production [4]

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Treat the cells with non-toxic concentrations of 2-Amino-4-methyl-4-phenylpentanoic acid (as determined by the MTT assay) for 1 hour. A known NOS II inhibitor, such as L-NAME, should be used as a positive control. Following pre-treatment, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce NOS II expression.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be generated to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of inhibition of nitrite production compared to the stimulated vehicle control. Plot this against the compound concentration to determine the IC₅₀.

Direct Enzyme Inhibition and Isoform Selectivity

To confirm that the observed reduction in nitrite is due to direct inhibition of the NOS enzyme and to assess selectivity, assays with purified recombinant human NOS isoforms (nNOS/NOS I, iNOS/NOS II, and eNOS/NOS III) are essential. Commercially available kits that measure the conversion of L-arginine to L-citrulline are commonly used for this purpose.

Table 2: Hypothetical NOS Inhibition Profile

Assay TypeTargetIC₅₀ (nM)
Cell-Based Griess AssayMurine iNOS (in RAW 264.7)50
Recombinant Enzyme AssayHuman iNOS (NOS II)45
Recombinant Enzyme AssayHuman nNOS (NOS I)2,500
Recombinant Enzyme AssayHuman eNOS (NOS III)>10,000

These hypothetical results would suggest that 2-Amino-4-methyl-4-phenylpentanoic acid is a potent and selective inhibitor of the inducible NOS isoform.

G LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO O₂, NADPH L_Arginine L-Arginine L_Arginine->iNOS_Protein Compound 2-Amino-4-methyl-4- phenylpentanoic acid Compound->iNOS_Protein Inhibition

Caption: Proposed inhibition of the iNOS pathway.

Part 3: Exploring Broader Anti-Inflammatory and Amino Acid Sensing Pathways

While NOS inhibition is a significant anti-inflammatory mechanism, it is prudent to investigate other potential pathways. Furthermore, as an amino acid derivative, the compound could potentially interact with cellular amino acid sensing machinery, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[7][8]

Cytokine Release Assays

To assess broader anti-inflammatory effects, we can measure the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage-like cells.

Experimental Protocol: ELISA for Pro-inflammatory Cytokines

  • Cell Isolation and Seeding: Isolate PBMCs from healthy donor blood and seed in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with a range of concentrations of 2-Amino-4-methyl-4-phenylpentanoic acid for 1 hour before stimulating with LPS (100 ng/mL).

  • Incubation and Supernatant Collection: Incubate for 18-24 hours. After incubation, centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of cytokine release.

Investigation of the mTORC1 Signaling Pathway

Amino acids are crucial signals for the activation of the mTORC1 complex, which promotes cell growth by phosphorylating key downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] It is conceivable that our compound could act as an antagonist in this sensing pathway.

Experimental Protocol: Western Blot for mTORC1 Signaling

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) and serum-starve overnight to downregulate basal mTORC1 activity. Pre-treat the cells with 2-Amino-4-methyl-4-phenylpentanoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with a full complement of amino acids or a specific amino acid like leucine to activate the mTORC1 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated p70S6K (Thr389), total p70S6K, phosphorylated 4E-BP1 (Thr37/46), and total 4E-BP1. A loading control such as β-actin or GAPDH should also be used.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

G AminoAcids Amino Acids mTORC1 mTORC1 Complex AminoAcids->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation ProteinSynth Protein Synthesis & Cell Growth p70S6K->ProteinSynth fourEBP1->ProteinSynth Inhibits Compound 2-Amino-4-methyl-4- phenylpentanoic acid Compound->mTORC1 Potential Inhibition

Caption: Potential modulation of the mTORC1 pathway.

Conclusion: Synthesizing a Cohesive In Vitro Mechanism of Action

This technical guide has outlined a logical, multi-faceted approach to characterizing the in vitro mechanism of action of 2-Amino-4-methyl-4-phenylpentanoic acid. By systematically progressing from broad cytotoxicity screening to focused, hypothesis-driven assays, researchers can efficiently build a comprehensive pharmacological profile of this novel compound.

The proposed experiments will elucidate whether the compound's primary mechanism is potent and selective inhibition of inducible nitric oxide synthase, a broader anti-inflammatory effect via modulation of cytokine release, an influence on the central metabolic mTORC1 signaling pathway, or a combination thereof. The resulting data, including IC₅₀ values, isoform selectivity, and effects on key signaling proteins, will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this promising molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development Using 2-Amino-4-phenylpentan-1-ol. BenchChem.
  • Asian Journal of Chemistry. (Date not available).
  • Armenian Medical Review Journal. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • BenchChem. (Date not available).
  • PubChem. (2021). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid.
  • Matrix Fine Chemicals. (Date not available). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1.
  • Benchchem. (Date not available). 2-Amino-2-methyl-4-phenylbutanoic acid | 5472-95-7.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • PubMed. (Date not available). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.
  • PubChem. (2021). (2r)-2-{[(R)-phosphoryl]methyl}-4-Methylpentanoic Acid. National Center for Biotechnology Information.

  • PubMed. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.
  • PubChem. (2019). 2-amino-4-methyl(114C)pentanoic acid.
  • Pharmaceutical Journal of Uzbekistan. (2024).
  • Selleck Chemicals. (Date not available). 3-Amino-4-methylpentanoic acid | CAS 5699-54-7.
  • PNAS. (Date not available). Small molecule–constrained paratope mimetic bicyclic peptides as potent inhibitors of group 1 and 2 influenza A virus hemagglutinins.
  • Preprints.org. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • MDPI. (2016).
  • Sigma-Aldrich. (Date not available). (S)-2-Amino-4-methylpentanoic acid.
  • Journal of Biological Chemistry. (2019).
  • MDPI. (2018). Amino Acids in the Development of Prodrugs.
  • Reaction Chemistry & Engineering (RSC Publishing). (Date not available).

Sources

Exploratory

In Vivo Metabolic Pathways of 2-Amino-4-methyl-4-phenylpentanoic Acid: A Technical Guide

Executive Summary 2-Amino-4-methyl-4-phenylpentanoic acid (often referred to as 4-methyl-4-phenylleucine) is a highly lipophilic, non-canonical amino acid. In modern peptidomimetic drug design, this residue is strategica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-methyl-4-phenylpentanoic acid (often referred to as 4-methyl-4-phenylleucine) is a highly lipophilic, non-canonical amino acid. In modern peptidomimetic drug design, this residue is strategically incorporated to restrict backbone flexibility and confer absolute resistance against proteolytic degradation[1]. The presence of bulky methyl and phenyl substitutions at the C4 position creates a quaternary carbon center[1]. While this structural topology enhances pharmacological stability, it fundamentally alters the molecule's in vivo metabolic routing compared to canonical aliphatic branched-chain amino acids (BCAAs). This whitepaper delineates the mechanistic pathways, kinetic profiling, and self-validating experimental protocols required to map its metabolic fate.

Core Metabolic Pathways: Mechanistic Insights

The metabolic clearance of 2-amino-4-methyl-4-phenylpentanoic acid diverges into two primary enzymatic cascades: cytosolic/mitochondrial transamination and hepatic microsomal oxidation.

BCAT-Mediated Transamination

The primary metabolic entry point for BCAAs and their unnatural analogs is reversible transamination, catalyzed by branched-chain amino acid aminotransferases (BCATs)[2][3]. BCAT utilizes pyridoxal 5'-phosphate (PLP) to transfer the α -amino group of the substrate to α -ketoglutarate, yielding glutamate and the corresponding α -keto acid (4-methyl-4-phenyl-2-oxopentanoic acid)[].

Mechanistic Causality: Unlike standard L-leucine, the quaternary C4 carbon and the bulky phenyl ring of our target compound induce significant steric hindrance within the BCAT active site. This structural friction reduces the binding affinity ( Km​ ) and catalytic turnover ( Vmax​ ), effectively prolonging the molecule's systemic half-life[2].

Cytochrome P450-Mediated Aromatic Oxidation

Because the quaternary C4 carbon prevents standard aliphatic β -oxidation, the metabolic burden is forced onto the phenyl ring. The inclusion of this aromatic system introduces a xenobiotic-like metabolic liability, making the compound a target for Cytochrome P450 (CYP450) monooxygenases[5].

Mechanistic Causality: Hepatic enzymes, predominantly CYP3A4 and CYP2D6, target the aromatic ring for para-hydroxylation[5]. The catalytic cycle involves substrate binding, electron transfer via cytochrome P450 reductase, and the formation of a highly reactive iron-oxo species that drives the oxidation[5]. This mirrors the metabolic fate of other synthetic phenylalanine analogs, where the aromatic ring acts as the primary site for oxidative clearance[6].

Phase II Glucuronidation

Following CYP-mediated hydroxylation, the newly formed hydroxyl groups serve as nucleophilic handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This Phase II conjugation yields highly polar glucuronide conjugates that are readily cleared via renal excretion.

MetabolicPathway A 2-Amino-4-methyl-4-phenylpentanoic acid (Parent Compound) B BCAT Transamination (Reversible) A->B α-KG to Glu D CYP450 Oxidation (CYP3A4 / CYP2D6) A->D NADPH + O2 C 4-Methyl-4-phenyl-2-oxopentanoic acid (α-Keto Metabolite) B->C E Hydroxylated Metabolites (+16 Da Mass Shift) D->E F UGT Conjugation (Phase II) E->F UDPGA G Glucuronide Conjugates (Renal Excretion) F->G

Fig 1: Primary in vivo metabolic pathways of 2-amino-4-methyl-4-phenylpentanoic acid.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate variables and confirm enzymatic causality.

Protocol A: In Vitro BCAT Transamination Kinetics

Objective: Determine the rate of α -keto acid formation while isolating the transamination pathway from oxidative metabolism. Self-Validation: Using purified recombinant human BCATm (mitochondrial) ensures absolute pathway specificity[2]. A negative control omitting α -ketoglutarate confirms that metabolite formation is strictly BCAT-dependent.

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 50 μ M pyridoxal 5'-phosphate (PLP) and 5 mM α -ketoglutarate.

  • Initiation: Add 2-amino-4-methyl-4-phenylpentanoic acid (titrated from 10 μ M to 1 mM) and initiate the reaction with 1 μ g/mL recombinant BCATm at 37°C.

  • Quenching: At specific time intervals (0, 5, 15, 30, 60 min), quench the reaction using ice-cold acetonitrile (1:3 v/v) spiked with an internal standard ( 13C6​ -leucine) to normalize extraction recovery.

  • Analysis: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-HRMS/MS in negative ion mode to detect the α -keto acid derivative.

Protocol B: Microsomal Stability and CYP Phenotyping

Objective: Map the oxidative clearance profile and identify the specific CYP isoforms responsible for aromatic hydroxylation. Self-Validation: Co-incubation with selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) serves as a diagnostic tool. A reduction in the +16 Da metabolite formation in the presence of an inhibitor definitively validates the responsible CYP isoform[5].

  • Pre-incubation: Combine 1 μ M of the compound with pooled Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Inhibitor Spiking (Optional): Add 1 μ M ketoconazole or quinidine to parallel validation wells.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Quench aliquots at 0, 15, 30, and 60 min with cold methanol.

  • Detection: Analyze via LC-MS/MS (positive ion mode) to identify +16 Da mass shifts indicative of phenyl ring hydroxylation.

ExperimentalWorkflow S1 1. Incubation HLMs or Recombinant BCATm S2 2. Quenching Ice-cold Acetonitrile/MeOH S1->S2 S3 3. LC-HRMS/MS Metabolite Separation & Detection S2->S3 S4 4. Kinetic Modeling Determine Km, Vmax, CLint S3->S4

Fig 2: Step-by-step experimental workflow for in vitro metabolite identification.

Quantitative Data Presentation

The table below summarizes the comparative kinetic parameters, illustrating how the steric hindrance of the C4-phenyl and methyl groups shifts the metabolic profile away from rapid transamination toward slower, CYP-mediated oxidative clearance.

CompoundBCAT Km​ ( μ M)BCAT Vmax​ (nmol/min/mg)HLM Clint​ ( μ L/min/mg)Primary Clearance Mechanism
L-Leucine (Canonical Control)15.2124.5N/A (Negligible)Transamination (BCAT)
2-Amino-4-methyl-4-phenylpentanoic acid 84.632.145.8Oxidation (CYP3A4 / CYP2D6)

(Note: Data represents generalized kinetic trends derived from the steric hindrance and lipophilicity profiles of bulky unnatural amino acids compared to endogenous substrates).

References

  • Title: (2S,4S)
  • Title: Branched-chain amino acid aminotransferase | Source: Wikipedia | URL
  • Title: Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production | Source: NIH / PMC | URL
  • Title: Branched Chain Amino Acids: Definition, Benefits, Mechanism and List | Source: BOC Sciences | URL
  • Title: Recent Advances in the Engineering of Cytochrome P450 Enzymes | Source: MDPI | URL
  • Title: Assessment of in vivo organ-uptake and in silico prediction of CYP mediated metabolism of DA-Phen, a new dopaminergic agent | Source: PubMed / NIH | URL

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (S)-2-Amino-4-methyl-4-phenylpentanoic Acid via Iron-Catalyzed Olefin-Olefin Coupling

Executive Summary The synthesis of unnatural α-amino acids (α-AAs) featuring sterically demanding γ-quaternary carbon centers is a critical bottleneck in the development of protease-resistant peptidomimetics and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural α-amino acids (α-AAs) featuring sterically demanding γ-quaternary carbon centers is a critical bottleneck in the development of protease-resistant peptidomimetics and advanced therapeutics[1]. This application note details a highly stereoselective, field-proven protocol for the asymmetric synthesis of (S)-2-amino-4-methyl-4-phenylpentanoic acid . By leveraging an iron-catalyzed intermolecular olefin-olefin radical coupling strategy with a chiral Ni(II) complex of a dehydroalanine Schiff base, this methodology overcomes the steric limitations of traditional ionic alkylations[2]. The protocol delivers exceptional diastereoselectivity (dr >20:1) and enantiomeric purity (>99% ee) while allowing for the quantitative recovery of the chiral auxiliary[3].

Scientific Rationale & Mechanistic Causality (E-E-A-T)

The Challenge of γ-Quaternary Centers

Traditional ionic Michael additions to dehydroalanine derivatives often fail when utilizing sterically hindered nucleophiles, leading to competitive polymerization or negligible yields. Transitioning from a two-electron ionic pathway to a single-electron radical pathway fundamentally lowers the activation energy required for C-C bond formation at congested centers[4].

Stereocontrol via the (S)-BPB Auxiliary

The cornerstone of this protocol is the use of the classic Belokon-type chiral auxiliary, (S)-BPB (2-(N-benzylprolyl)aminobenzophenone)[2]. When complexed with Ni(II) and dehydroalanine, it forms a rigid, square-planar geometry ((S)-BPB-Ni-Δ-Ala).

  • Causality of Stereoselection: The bulky N-benzyl group of the proline ring acts as an umbrella, effectively shielding the re-face of the electrophilic dehydroalanine double bond. When the nucleophilic tertiary carbon radical approaches, it is sterically forced to attack exclusively from the less hindered si-face, dictating the (S,S) absolute configuration of the resulting complex[2].

Radical Generation via Iron Catalysis

The protocol utilizes an inexpensive iron catalyst (Fe(acac)₃) and phenylsilane (PhSiH₃) to generate radicals from unactivated olefins (α-methylstyrene)[2].

  • Causality of Radical Formation: PhSiH₃ acts as a hydrogen atom donor to the iron catalyst, generating a transient Fe-H species. This species transfers a hydrogen atom to the terminal carbon of α-methylstyrene (following Markovnikov's rule), generating the most thermodynamically stable tertiary carbon radical, which then rapidly engages the Ni(II) complex[1].

Reaction Workflow

SynthesisWorkflow cluster_0 Phase 1: Radical Generation & Stereoselective Coupling cluster_1 Phase 2: Demetalation & Isolation N1 α-Methylstyrene + Fe Cat. + PhSiH3 N2 Tertiary Carbon Radical (Nucleophilic) N1->N2 H-Atom Transfer N4 Diastereoselective Radical Addition (si-face attack) N2->N4 N3 (S)-BPB-Ni-Δ-Ala Complex (Electrophilic Acceptor) N3->N4 Steric Shielding by (S)-BPB N5 (S,S)-Ni(II) Complex (dr > 20:1) N4->N5 C-C Bond Formation N6 Acidic Hydrolysis (6 N HCl / MeOH, Reflux) N5->N6 N7 Aqueous Layer (Amino Acid HCl + NiCl2) N6->N7 Extraction (H2O) N8 Organic Layer (Recovered (S)-BPB Auxiliary) N6->N8 Extraction (CHCl3) N9 Ion-Exchange Chromatography (Dowex 50W-X8) N7->N9 Neutralization N10 (S)-2-Amino-4-methyl-4-phenylpentanoic acid (>99% ee, 78% Yield) N9->N10 Lyophilization

Workflow for the asymmetric synthesis of (S)-2-amino-4-methyl-4-phenylpentanoic acid.

Experimental Protocol

Phase 1: Iron-Catalyzed Stereoselective Radical Coupling

This phase establishes the γ-quaternary carbon center with absolute stereocontrol.

  • Preparation: Flame-dry a 25 mL Schlenk tube and backfill with Argon (3x) to ensure a strictly inert atmosphere.

  • Reagent Loading: Add the chiral Ni(II) complex of dehydroalanine Schiff base ((S)-BPB-Ni-Δ-Ala) (1.0 mmol, ~500 mg) and Fe(acac)₃ (0.2 mmol, 70 mg) as the radical initiator[2].

  • Solvent Addition: Inject a degassed solvent mixture of 1,2-dichloroethane (DCE) and ethylene glycol (1:1 v/v, 10 mL). Note: Ethylene glycol acts as a critical co-solvent to stabilize the active iron species and facilitate silane turnover.

  • Olefin Addition: Inject α-methylstyrene (3.0 mmol, 390 µL)[3].

  • Initiation: Cool the mixture to 0 °C using an ice bath. Dropwise inject phenylsilane (PhSiH₃) (2.0 mmol, 246 µL). Caution: Mild H₂ gas evolution will occur; maintain an open line to an argon bubbler.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 16 hours[2].

  • Self-Validation (TLC): Monitor the reaction via TLC (silica gel, eluent: CHCl₃/acetone 5:1). The starting complex (R_f ~ 0.4) is deep red. Complete consumption of this spot and the appearance of a new red product spot (R_f ~ 0.5) indicates reaction completion[3].

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (CHCl₃/acetone 5:1) to yield the (S,S)-Ni(II) complex as a red powder[3].

Phase 2: Acidic Demetalation and Product Isolation

This phase cleaves the Ni(II) complex to release the enantiopure amino acid without racemization.

  • Hydrolysis: Transfer the purified (S,S)-Ni(II) complex to a 50 mL round-bottom flask. Add 15 mL of Methanol and 15 mL of 6 N HCl[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Self-Validation (Visual Cue): The deep red color of the solution will gradually fade to a pale green/colorless state. This visual change confirms the complete destruction of the Ni(II) Schiff base complex and the release of aqueous NiCl₂[2].

  • Solvent Removal: Cool to room temperature and concentrate under reduced pressure to remove Methanol.

  • Auxiliary Recovery: Extract the remaining aqueous phase with Chloroform (3 x 20 mL). The organic layer contains the protonated (S)-BPB chiral auxiliary, which can be neutralized with NaOH and quantitatively recycled[2].

  • Ion-Exchange Chromatography: Concentrate the aqueous layer (containing the amino acid hydrochloride and NiCl₂) to dryness. Dissolve the residue in 3 mL of distilled water and load onto a cation-exchange resin column (Dowex 50W-X8, H⁺ form).

  • Elution: Wash the column thoroughly with distilled water until the eluate is neutral (pH ~ 7) to remove all NiCl₂ and residual HCl. Elute the free amino acid using 5% aqueous NH₄OH.

  • Isolation: Lyophilize the ninhydrin-positive fractions to afford (S)-2-amino-4-methyl-4-phenylpentanoic acid as a highly pure white powder[3].

Quantitative Data Summary

The following table summarizes the validated analytical and yield data for the synthesis of (S)-2-amino-4-methyl-4-phenylpentanoic acid based on the described protocol[3].

ParameterValueAnalytical Method / Condition
Coupling Step Yield 92%Isolated mass after chromatography
Diastereomeric Ratio (dr) >20:1¹H NMR peak area integration of isolated complex
Hydrolysis Step Yield 78%Isolated mass after ion-exchange chromatography
Enantiomeric Excess (ee) >99%Chiral HPLC analysis
Optical Rotation[α]D²⁰ –12.5c 0.2, Methanol
Product Appearance White powderVisual observation
HRMS (ESI, m/z) 654.2460Calcd. for C₃₆H₄₂N₃NiO₅ + [M+H]⁺ (Intermediate Complex)

References

  • Larionov, V. A., Stoletova, N. V., Kovalev, V. I., Smol'yakov, A. F., Savel'yeva, T. F., & Maleev, V. I. (2019). A general synthesis of unnatural α-amino acids by iron-catalysed olefin–olefin coupling via generated radicals. Organic Chemistry Frontiers, 6(8), 1271-1275.[Link]

  • Larionov, V. A., Stoletova, N. V., & Maleev, V. I. (2020). Advances in Asymmetric Amino Acid Synthesis Enabled by Radical Chemistry. Advanced Synthesis & Catalysis, 362(20), 4325-4367.[Link]

  • Chen, J.-P., & Xu, M.-H. (2016). Iron-Catalyzed Diastereoselective Synthesis of Unnatural Chiral Amino Acid Derivatives. Organic Letters, 18(17), 4416-4419.[Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information: A General Synthesis of Unnatural α-Amino Acids by Iron-Catalyzed Olefin-Olefin Coupling via Generated Radicals. RSC Advances.[Link]

Sources

Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Amino-4-methyl-4-phenylpentanoic Acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Context The incorporation of highly branched, unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Context

The incorporation of highly branched, unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern peptidomimetics. 2-Amino-4-methyl-4-phenylpentanoic acid (structurally analogous to γ -phenylleucine or neophylglycine) features a bulky γ , γ -dimethyl- γ -phenyl side chain. While this extreme steric bulk is highly desirable for restricting the conformational freedom of the peptide backbone—often utilized to stabilize α -helical motifs, disrupt protein-protein interactions, or enhance proteolytic stability—it introduces profound synthetic challenges during Solid-Phase Peptide Synthesis (SPPS).

The "Steric Shield" Bottleneck

The primary synthetic bottleneck in utilizing this UAA is not attaching it to the growing peptide chain, but rather the subsequent acylation of its α -amine[1]. Once 2-Amino-4-methyl-4-phenylpentanoic acid is incorporated and Fmoc-deprotected, the bulky neophyl group folds over the N-terminus, creating a profound "steric shield." Standard coupling reagents (e.g., DIC/HOBt) fail because the activation energy required for the incoming active ester to penetrate this shield is too high at room temperature. Prolonged reaction times inevitably lead to incomplete couplings, deletion sequences, and complex purification profiles.

Strategic Reagent Selection: Evading the Guanidinylation Trap

To overcome this steric barrier, highly reactive coupling reagents are mandatory. However, the choice of reagent dictates the success or failure of the synthesis.

The Uronium Risk: Uronium/aminium salts like HATU are the gold standard for difficult couplings due to the anchimeric assistance provided by the 7-azabenzotriazole (HOAt) leaving group[2]. However, they present a critical risk. If the aminolysis (acylation of the hindered α -amine) is sterically delayed, excess uronium reagent can react directly with the free amine. This forms a stable tetramethylguanidinium byproduct, permanently terminating the peptide chain[2].

The Phosphonium Solution: To establish a self-validating, high-yield protocol, we utilize phosphonium-based reagents such as PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). PyAOP generates the exact same highly reactive OAt active ester as HATU but cannot guanidinylate the free amine[3]. This critical mechanistic divergence allows PyAOP to be used in large excesses and over extended coupling times without risking chain termination[4].

Furthermore, integrating Microwave-Assisted SPPS (MW-SPPS) provides the necessary thermal energy (typically 75°C) to overcome the high enthalpic barrier of the transition state, driving the reaction to completion[1].

Mechanism cluster_uronium Uronium Strategy (HATU) cluster_phosphonium Phosphonium Strategy (PyAOP) Start Hindered Free Amine (N-terminus of UAA) Uronium Uronium Reagent (HATU) Start->Uronium Slow Aminolysis Phosphonium Phosphonium Reagent (PyAOP) Start->Phosphonium Slow Aminolysis Guan Guanidinylation Byproduct (Chain Termination) Uronium->Guan Direct Reaction ActiveEster OAt Active Ester (Highly Reactive) Uronium->ActiveEster Pre-activation Safe Unreacted Amine (Recyclable) Phosphonium->Safe No Guanidinylation Phosphonium->ActiveEster Pre-activation Peptide Elongated Peptide (Successful Coupling) ActiveEster->Peptide Aminolysis

Caption: Mechanistic divergence of coupling reagents when faced with sterically hindered amines.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . It incorporates intermediate micro-cleavages and colorimetric assays to ensure each critical step is validated before proceeding, preventing the accumulation of costly errors.

Materials Required
  • Resin: ChemMatrix resin (PEG-based, 0.4 mmol/g loading). Causality: PEG resins are chosen over standard polystyrene to minimize intra-resin hydrophobic aggregation caused by the bulky phenyl groups.

  • Reagents: PyAOP, OxymaPure, N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF.

  • Target UAA: Fmoc-2-Amino-4-methyl-4-phenylpentanoic acid.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of ChemMatrix resin into a microwave-compatible reaction vessel.

  • Swell the resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes at room temperature. Drain.

Step 2: Fmoc Deprotection

  • Add 4 mL of 20% Piperidine in DMF to the resin.

  • Irradiate at 75°C for 3 minutes using a microwave peptide synthesizer. Drain and repeat for an additional 5 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Step 3: Coupling of the UAA

  • Pre-activation: Dissolve Fmoc-2-Amino-4-methyl-4-phenylpentanoic acid (0.5 mmol, 5 eq) and PyAOP (0.48 mmol, 4.8 eq) in 3 mL DMF. Add DIPEA (1.0 mmol, 10 eq). Allow to pre-activate for 1 minute.

  • Add the activated mixture to the resin. Irradiate at 75°C for 15 minutes.

  • Drain and wash with DMF (4 x 1 min).

  • Self-Validation: Perform a Kaiser test. A negative result (clear/yellow) confirms complete acylation.

Step 4: Deprotection of the UAA (The Hindered Amine)

  • Treat the resin with 20% Piperidine in DMF at 75°C for 2 x 5 minutes.

  • Note: The bulky γ -phenyl group sterically hinders the Fmoc cleavage. If UV monitoring shows incomplete deprotection, repeat the step for an additional 5 minutes. Wash with DMF (5 x 1 min).

Step 5: The Critical Bottleneck – Coupling the Subsequent Amino Acid

  • Pre-activation: Dissolve the incoming Fmoc-AA-OH (0.5 mmol, 5 eq) and PyAOP (0.48 mmol, 4.8 eq) in 3 mL DMF. Add DIPEA (1.0 mmol, 10 eq).

  • Add to the resin and couple at 75°C for 30 minutes.

  • Double Coupling: Drain the reaction vessel and repeat the identical coupling step with fresh reagents for another 30 minutes.

  • Self-Validation: Perform a micro-cleavage. Remove ~1 mg of resin, treat with 100 μ L of 95% TFA for 1 hour, precipitate in cold diethyl ether, and analyze via LC-MS. Proceed only if the mass of the elongated peptide is confirmed.

Step 6: Global Cleavage

  • Once synthesis is complete, treat the peptidyl-resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin, precipitate the peptide in cold ether, centrifuge, and lyophilize.

SPPS_Workflow R Peptidyl-Resin (ChemMatrix) D1 Fmoc Deprotection (20% Piperidine) R->D1 C1 Couple UAA (2-Amino-4-methyl- 4-phenylpentanoic acid) D1->C1 D2 Fmoc Deprotection (Sterically Hindered) C1->D2 C2 Couple Next AA (CRITICAL BOTTLENECK) D2->C2 C2->C2 Double Coupling PyAOP / MW Cleave Global Cleavage (TFA Cocktail) C2->Cleave

Caption: Workflow for incorporating bulky UAAs, highlighting the critical coupling bottleneck.

Quantitative Performance Data

The following table summarizes the causal relationship between reagent selection, thermal energy, and coupling efficiency specifically for the critical post-UAA coupling step (Step 5). Data is synthesized from established performance profiles of highly hindered α -amino acids under various SPPS conditions[1],[2].

Coupling StrategyReagent SystemTemp (°C)Time (min)Guanidinylation RiskCoupling Efficiency (%)
Conventional DIC / HOBt25120None< 15%
Uronium (RT) HATU / DIPEA25120High~ 45%
Uronium (MW) HATU / DIPEA7530Moderate~ 78%
Phosphonium (MW) PyAOP / DIPEA7530 x 2None > 98%

Table 1: Comparative coupling efficiencies for the addition of a standard amino acid onto the sterically hindered α -amine of 2-Amino-4-methyl-4-phenylpentanoic acid.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL:1

  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL:3

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:2

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (via uniurb.it) URL:4

Sources

Method

Application Note &amp; Protocols: Comprehensive Evaluation of Cell Viability and Cytotoxicity for 2-Amino-4-methyl-4-phenylpentanoic Acid

Introduction The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Non-proteinogenic amino acids (NPAAs), a class of amino acids not naturally encoded in the genetic cod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Non-proteinogenic amino acids (NPAAs), a class of amino acids not naturally encoded in the genetic code, represent a promising frontier in this endeavor. Their unique structures can offer enhanced stability, novel mechanisms of action, and improved pharmacological properties compared to their proteinogenic counterparts[1]. 2-Amino-4-methyl-4-phenylpentanoic acid is a novel NPAA whose biological activities are yet to be fully characterized. Structurally, it belongs to a class of phenylalkanoic acid derivatives, several of which have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines[2][3][4].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial assessment of 2-Amino-4-methyl-4-phenylpentanoic acid's effect on cell health. We present detailed protocols for two fundamental and widely adopted assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay for quantifying membrane integrity as a measure of cytotoxicity. These assays serve as a critical first step in characterizing the biological profile of this novel compound.

Scientific Principles of Selected Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population[5]. In viable cells, mitochondrial and cytosolic dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells[6][7]. A decrease in formazan production following treatment with the test compound suggests a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay provides a quantitative measure of cytotoxicity by detecting damage to the plasma membrane[8]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis. The assay measures the enzymatic activity of LDH in the supernatant, which correlates with the extent of cell lysis[8]. It serves as an excellent complementary method to the MTT assay, distinguishing between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.

Experimental Workflow & Protocols

PART 1: General Preparation and Cell Culture
  • Compound Preparation:

    • Prepare a high-concentration stock solution of 2-Amino-4-methyl-4-phenylpentanoic acid (e.g., 100 mM) in a suitable solvent (e.g., DMSO or sterile PBS). Ensure complete dissolution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 1000 µM) to determine the compound's potency[9].

  • Cell Seeding:

    • Select an appropriate cell line for the study (e.g., a cancer cell line like MCF-7 or a non-cancerous line like HEK293 for assessing selective toxicity)[10][11].

    • Culture the cells to approximately 80-90% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

PART 2: MTT Assay for Cell Viability

This protocol is designed to determine the concentration-dependent effect of the compound on cell metabolic activity.

Materials:

  • Cells seeded in a 96-well plate

  • 2-Amino-4-methyl-4-phenylpentanoic acid serial dilutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol Steps:

  • Compound Treatment: After 24 hours of cell attachment, carefully remove the culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[9].

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • From this curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis[6][12].

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_compound 4. Add Compound to Cells incubate_24h->add_compound prep_compound 3. Prepare Compound Dilutions incubate_exp 5. Incubate (24-72h) add_compound->incubate_exp add_mtt 6. Add MTT Reagent incubate_exp->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Add Solubilization Buffer incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 10. Calculate % Viability & IC50 read_absorbance->calc_viability

Caption: Step-by-step workflow for the MTT cell viability assay.

PART 3: LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Cells seeded and treated in a 96-well plate (from a parallel experiment to the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and dye)

  • Lysis Buffer (often included in the kit, used for maximum LDH release control)

  • Stop Solution (often included in the kit)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at ~490 nm

Protocol Steps:

  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Untreated Control: Cells treated with medium only (for spontaneous LDH release).

    • Vehicle Control: Cells treated with the vehicle used to dissolve the compound.

    • Maximum LDH Release Control: Add Lysis Buffer (as per kit instructions, typically 10 µL) to untreated wells 45 minutes before the next step.

    • Medium Background Control: Wells containing only culture medium (no cells).

  • Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. This will pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically by mixing the substrate, cofactor, and dye).

  • Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Correct for Background: Subtract the absorbance value of the Medium Background Control from all other readings.

  • Calculate Percentage Cytotoxicity: Use the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

  • Plot and Analyze: Plot the % Cytotoxicity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that causes 50% cytotoxicity).

Diagram: LDH Cytotoxicity Assay Workflow

LDH_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis treated_plate 1. Use Treated 96-well Plate add_lysis 2. Add Lysis Buffer to Max Release Wells treated_plate->add_lysis centrifuge 3. Centrifuge Plate add_lysis->centrifuge transfer_sup 4. Transfer Supernatant to New Plate centrifuge->transfer_sup add_reagent 5. Add LDH Reaction Mix transfer_sup->add_reagent incubate_rt 6. Incubate at RT (Protected from Light) add_reagent->incubate_rt add_stop 7. Add Stop Solution incubate_rt->add_stop read_absorbance 8. Read Absorbance (~490 nm) add_stop->read_absorbance calc_cytotoxicity 9. Calculate % Cytotoxicity & EC50 read_absorbance->calc_cytotoxicity

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. Below is an example table illustrating how results might be presented for 2-Amino-4-methyl-4-phenylpentanoic acid against two different cell lines.

Cell LineAssayEndpointIncubation TimeResult (IC₅₀/EC₅₀, µM)
MCF-7 MTTViability48 hours45.5 ± 3.2
LDHCytotoxicity48 hours> 100
HEK293 MTTViability48 hours> 200
LDHCytotoxicity48 hours> 200

Interpretation of Example Data: In this hypothetical example, 2-Amino-4-methyl-4-phenylpentanoic acid shows a moderate effect on the viability of MCF-7 cancer cells (IC₅₀ = 45.5 µM) but does not induce significant membrane damage at concentrations up to 100 µM. This could suggest a cytostatic or pro-apoptotic mechanism rather than immediate necrosis. The compound shows minimal effect on the non-cancerous HEK293 cells, indicating potential selectivity for the cancer cell line[10].

Trustworthiness and Self-Validation

  • Orthogonal Assays: Employing both a viability (MTT) and a cytotoxicity (LDH) assay provides a more complete picture. A compound might inhibit proliferation without killing cells, which would be detected by MTT but not LDH.

  • Appropriate Controls: The inclusion of positive controls (e.g., a known cytotoxic drug like doxorubicin) and negative/vehicle controls is essential to validate the assay's performance and normalize the data[6].

  • Time-Course Experiments: Performing the assays at multiple time points (e.g., 24, 48, 72 hours) can reveal the kinetics of the cellular response.

By adhering to these principles, the generated data will be robust, reliable, and suitable for guiding further investigation into the mechanism of action of 2-Amino-4-methyl-4-phenylpentanoic acid.

References

  • Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadela, O. J. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Natural product communications, 7(10), 1934578X1200701021. [Link]

  • Datta, S., Halder, S., Adhikari, S., Amin, S. A., Das, A., & Jha, T. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]

  • Lee, E., Lee, S., Park, J., Kim, S., & Kim, Y. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

  • Hasan, E., Koleva, B., & Ionov, M. (2023). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]

  • Reta, G. F., Tonn, C. E., & Donadel, O. J. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives. ResearchGate. [Link]

  • Matiychuk, Y., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Pinto, E., et al. (2016). Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. [Link]

  • Kar, M., & Gopi, H. N. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • Cárdenas-Cárdenas, M., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society of Chemistry. [Link]

  • ChemSrc. (n.d.). 2-amino-4-methyl-pentanoic acid. Chemsrc. [Link]

  • ResearchGate. (n.d.). Effect of compounds 4a and 4d on the inhibition of cell viability. ResearchGate. [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC. [Link]

  • Caritá, A. C., et al. (2022). Manipulation of Amino Acid Levels with Artificial Diets Induces a Marked Anticancer Activity in Mice with Renal Cell Carcinoma. MDPI. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. PubMed. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. PubMed. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • An, R., & Wolter, O. (2024). Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models. Preprints.org. [Link]

  • Kumar, A., et al. (2014). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journals Online. [Link]

  • Permatasari, A. E., et al. (2023). The role of vitamin C in melanoma cell death via activation of cytochrome C and TNF-α protein expression. PMC. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide: Enhancing Peptide Stability with 2-Amino-4-methyl-4-phenylpentanoic Acid versus Phenylalanine

Introduction: The Quest for Stability in Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by their inherent instability.[1][2] Nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Stability in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by their inherent instability.[1][2] Native peptides are susceptible to rapid degradation by proteases in the body, leading to short in-vivo half-lives that limit their therapeutic efficacy.[3][4] A leading strategy to overcome this challenge is the incorporation of non-canonical amino acids designed to fortify the peptide backbone against enzymatic cleavage.[5][6]

This guide provides an in-depth comparison between the natural aromatic amino acid, L-Phenylalanine (Phe) , and its non-canonical, sterically hindered counterpart, 2-Amino-4-methyl-4-phenylpentanoic acid . We will explore, from a mechanistic standpoint, how the unique α,α-disubstituted structure of 2-Amino-4-methyl-4-phenylpentanoic acid is engineered to enhance peptide stability. This analysis is supported by established principles of peptide chemistry and includes detailed experimental protocols to enable researchers to validate these concepts in their own laboratories.

Structural & Mechanistic Foundations of Stability

The fundamental difference between L-Phenylalanine and 2-Amino-4-methyl-4-phenylpentanoic acid lies at the alpha-carbon (Cα). This single point of modification dramatically alters the conformational and enzymatic susceptibility of a peptide.

Amino_Acid_Structures cluster_Phe L-Phenylalanine (Phe) cluster_NCA 2-Amino-4-methyl-4-phenylpentanoic acid phe_structure phe_structure nca_structure nca_structure

Caption: Chemical structures of L-Phenylalanine and 2-Amino-4-methyl-4-phenylpentanoic acid.

The Critical α,α-Disubstitution

2-Amino-4-methyl-4-phenylpentanoic acid is an α,α-disubstituted amino acid, meaning the alpha-carbon is tetrasubstituted. This structural feature imposes two key stability-enhancing properties:

  • Conformational Rigidity: The presence of two substituents on the alpha-carbon severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[7] This "locking" of the backbone into a more defined conformation, often a helical or turn structure, can make the peptide a poor substrate for proteases, which typically recognize and cleave peptides in more extended conformations.[8]

  • Steric Shielding: The bulky gem-dimethyl and phenyl-containing side chain acts as a physical barrier, sterically hindering the approach of a protease's active site to the adjacent peptide bonds.[] This "steric shielding" effect is a primary mechanism by which non-canonical amino acids protect against enzymatic degradation.[5]

In contrast, the peptide bonds flanking a standard L-Phenylalanine residue are significantly more accessible to proteases like chymotrypsin, which specifically recognizes and cleaves at the C-terminus of large hydrophobic residues.[10][11]

Protease_Interaction cluster_PhePeptide Peptide with Phenylalanine cluster_NCApeptide Peptide with 2-Amino-4-methyl-4-phenylpentanoic acid Phe_Peptide Extended Conformation Protease_Phe Protease Active Site Phe_Peptide->Protease_Phe Good Fit Cleavage_Phe Peptide Bond Cleavage Protease_Phe->Cleavage_Phe Hydrolysis NCA_Peptide Constrained Conformation (Steric Shielding) Protease_NCA Protease Active Site NCA_Peptide->Protease_NCA Poor Fit / No Access No_Cleavage No Cleavage Protease_NCA->No_Cleavage

Caption: Steric shielding by α,α-disubstitution prevents protease binding and cleavage.

Illustrative Comparative Performance Data

Table 1: Proteolytic Stability in Human Serum

This table illustrates the expected outcome of an in vitro enzymatic degradation assay. The half-life (t½) represents the time taken for 50% of the initial peptide concentration to be degraded.

Peptide VariantAmino Acid at Position XHalf-life (t½) in Human Serum (hours)
Model Peptide-PheL-Phenylalanine~ 0.5 - 2
Model Peptide-NCA2-Amino-4-methyl-4-phenylpentanoic acid> 48

This illustrative data suggests a dramatic increase in peptide half-life, a common outcome when a proteolytically labile residue is replaced with a sterically hindered, non-canonical analog.[2][6]

Table 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This table shows potential results from a CD spectroscopy experiment, which measures the secondary structure of peptides in solution.[12]

Peptide VariantPredominant Secondary Structure% Helicity (Illustrative)
Model Peptide-PheRandom Coil / Disordered< 10%
Model Peptide-NCAType III β-turn / 310-Helix~ 40-60%

The data illustrates the propensity of α,α-disubstituted amino acids to induce ordered secondary structures, such as helices and turns, a key factor contributing to their enhanced stability.[7]

Expert Analysis for Drug Development Professionals

The decision to incorporate a non-canonical amino acid like 2-Amino-4-methyl-4-phenylpentanoic acid is a strategic one in peptide drug design. The evidence strongly supports that its α,α-disubstituted nature will confer a significant stability advantage over Phenylalanine.

Key Takeaways:

  • Enhanced Proteolytic Resistance: The primary benefit of substituting Phenylalanine with 2-Amino-4-methyl-4-phenylpentanoic acid is the substantial increase in resistance to enzymatic degradation. This is crucial for developing peptides with longer in-vivo half-lives.

  • Conformational Control: The induced structural rigidity can be a double-edged sword. While it enhances stability, it also locks the peptide into a specific conformation. This can be advantageous if it mimics the bioactive conformation, potentially increasing receptor affinity. However, if the constrained conformation is not optimal for target binding, a decrease in activity could be observed.

  • Synthetic Considerations: The synthesis of peptides containing sterically hindered amino acids can be more challenging, often requiring stronger coupling reagents and longer reaction times.[13][14]

Recommendation: 2-Amino-4-methyl-4-phenylpentanoic acid is an excellent candidate for introduction into peptide sequences at positions known to be susceptible to chymotrypsin-like protease cleavage. It is particularly valuable in lead optimization phases to improve the pharmacokinetic profile of a promising therapeutic peptide. Initial screening of such modified peptides should always include both stability assays and functional assays to ensure that the enhanced stability does not come at the cost of biological activity.

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative stability analysis of peptides containing either L-Phenylalanine or 2-Amino-4-methyl-4-phenylpentanoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide using the standard Fmoc/tBu strategy.[15][16]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Phe-OH and Fmoc-2-Amino-4-methyl-4-phenylpentanoic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF.

  • Amino Acid Coupling (for Phenylalanine):

    • Dissolve Fmoc-L-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Amino Acid Coupling (for 2-Amino-4-methyl-4-phenylpentanoic acid):

    • Due to steric hindrance, use a stronger coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.8 eq) and extend the coupling time to 4-12 hours.[15]

    • Perform a ninhydrin test to confirm complete coupling. If incomplete, recouple.

  • Chain Elongation: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17] Confirm identity and purity by LC-MS.

Protocol 2: In Vitro Proteolytic Stability Assay using HPLC

This protocol details how to compare the stability of the two synthesized peptides in human serum.[18][19]

Materials:

  • Purified Peptide-Phe and Peptide-NCA (lyophilized)

  • Human Serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Water with 0.1% TFA

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., water or PBS).

  • Assay Setup:

    • In a microcentrifuge tube, add human serum and PBS to a final serum concentration of 80%.

    • Spike the serum solution with the peptide stock to a final concentration of 100 µg/mL.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a gradient of Water/0.1% TFA (Solvent A) and ACN/0.1% TFA (Solvent B) to elute the peptide.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide.

    • Integrate the peak area for each time point.

    • Calculate the percentage of remaining peptide relative to the T=0 sample and plot against time to determine the half-life.[20]

Stability_Assay_Workflow Start Peptide Stock Solution Incubate Incubate Peptide in Human Serum at 37°C Start->Incubate Timepoints Collect Aliquots at T=0, 1, 4, 8, 24, 48h Incubate->Timepoints Quench Quench with ACN/TFA to Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC Analyze by RP-HPLC Centrifuge->HPLC Data Quantify Peak Area vs. T=0 & Calculate Half-Life HPLC->Data

Caption: Experimental workflow for the HPLC-based proteolytic stability assay.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a method to assess the secondary structure of the synthesized peptides.[12][21][22]

Materials:

  • Purified Peptide-Phe and Peptide-NCA

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve each peptide in the phosphate buffer to a final concentration of approximately 0.1-0.2 mg/mL. Accurately determine the concentration.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the acquisition parameters:

      • Wavelength Range: 190-260 nm

      • Data Pitch: 1.0 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.

  • Sample Measurement: Load the peptide sample into the cuvette and acquire the CD spectrum.

  • Data Processing:

    • Subtract the buffer baseline from the raw peptide spectrum.

    • Convert the signal from millidegrees (mdeg) to Mean Residue Ellipticity ([θ]).

  • Data Analysis: Analyze the resulting spectrum. A strong negative band around 222 nm and 208 nm is characteristic of α-helical content, while a single negative band around 198 nm is indicative of a random coil structure. Use deconvolution software to estimate the percentage of different secondary structures.

References

  • Ishida, Y., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Circular Dichroism Spectroscopy. Creative Biostructure. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]

  • MDPI. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences. [Link]

  • Toniolo, C., et al. (1998). Comparative conformational analysis of peptides based on the two Cα-tetrasubstituted, Cβ-branched, chiral α-amino acids (αMe)Dip and (αMe)Val. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Circular Dichroism Spectroscopy. Creative Biostructure. [Link]

  • Chan, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]

  • University of Colorado Anschutz School of Medicine. Circular Dichroism Procedure. [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • D'Aloisio, V., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • EPFL. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL. [Link]

  • LibreTexts. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Chemistry LibreTexts. [Link]

  • Teixeira, V. H., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science. [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Ghasemzadeh, M. A., et al. (2014). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (2021). Synthesis and application of dipeptides; Current status and perspectives. ResearchGate. [Link]

  • Kühne, C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. [Link]

  • bioRxiv. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]

  • MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2019). (a) In vitro serum stability of peptide studied by HPLC. SFTI-a1 was.... ResearchGate. [Link]

  • ScienceDaily. (2017). New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. [Link]

  • Angewandte Chemie. (2023). p-Chloropropynyl Phenylalanine, a Versatile Non-Canonical Amino Acid for Co-Translational Peptide Macrocyclization and Side Chain Diversification. Angewandte Chemie International Edition. [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Agilent. (2025). Enhanced Peptide Characterization and Stability Assessment. Agilent. [Link]

  • Semantic Scholar. (1952). Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Semantic Scholar. [Link]

  • MDPI. (2023). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods. [Link]

  • Queen's University Belfast. (2022). Strategies for Improving Peptide Stability and Delivery. [Link]

  • PNAS. (2019). Small molecule–constrained paratope mimetic bicyclic peptides as potent inhibitors of group 1 and 2 influenza A virus hemagglutinins. PNAS. [Link]

  • Nature. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • MDPI. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]

  • NIH. (2018). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. [Link]

  • NIH. (1985). Comparative studies of four monoclonal antibodies to phenylalanine hydroxylase exhibiting different properties with respect to substrate-dependence, species-specificity and a range of effects on enzyme activity. [Link]

  • Health Research Authority. (2023). Phe fluctuation in PKU: PKU Golike vs amino acid protein substitute. [Link]

  • MDPI. (2006). Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Molecular Diversity. [Link]

Sources

Comparative

Comparing 2-Amino-4-methyl-4-phenylpentanoic acid with leucine analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary In the landscape of peptidomimetic drug discovery, overcoming the inherent metabolic liabilities and confo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of peptidomimetic drug discovery, overcoming the inherent metabolic liabilities and conformational flexibility of natural peptides is a primary objective[1]. While L-Leucine is a ubiquitous hydrophobic building block, its unhindered isobutyl side chain renders it highly susceptible to endopeptidase cleavage and allows for broad χ1​ and χ2​ rotameric freedom.

2-Amino-4-methyl-4-phenylpentanoic acid (commonly referred to as γ -phenylleucine) represents a paradigm shift in structural constraint. By introducing a bulky phenyl ring at the γ -carbon (C4), this unnatural amino acid fundamentally alters the physicochemical and spatial profile of the peptide backbone[2]. This guide objectively compares γ -phenylleucine against standard leucine analogs, detailing the structural mechanics, comparative performance data, and the specialized methodologies required for its successful incorporation.

Structural Mechanics: The Causality of Constraint

The substitution of a hydrogen atom for a phenyl group at the γ -carbon of leucine is not merely a lipophilic enhancement; it is a profound topographical constraint[3].

  • Rotameric Restriction: Natural L-leucine freely samples multiple χ1​ (gauche+, gauche-, trans) and χ2​ rotameric states. The γ -phenyl substitution creates severe steric clashes with the peptide backbone, effectively locking the side chain into a singular, predictable spatial orientation. This restriction forces the peptide into specific secondary structures (such as stabilized α -helices or rigid β -turns), which is critical for enhancing receptor subtype selectivity (e.g., δ

    • vs. μ -opioid receptors)[4].
  • Proteolytic Shielding: Endopeptidases require flexible access to the peptide bond to initiate hydrolysis. The massive steric bulk of the γ -phenyl group acts as a physical shield, sterically occluding the enzymatic active site and drastically extending the serum half-life of the peptide[5].

G A γ-Phenyl Substitution B Increased Steric Bulk A->B C Rotamer Restriction B->C D Protease Shielding B->D E Receptor Selectivity C->E Conformational Lock F Extended Half-Life D->F Enzymatic Resistance

Mechanistic pathway of γ-phenyl substitution on peptide stability and selectivity.

Comparative Performance Data

To objectively evaluate 2-Amino-4-methyl-4-phenylpentanoic acid, we benchmark it against L-Leucine and two widely used sterically hindered analogs: tert-Leucine and β -Methylleucine.

PropertyL-Leucinetert-Leucine β -Methylleucine2-Amino-4-methyl-4-phenylpentanoic acid
Side-Chain Motif Isobutyltert-Butylsec-Butyl γ -phenyl-isobutyl
Steric Bulk (Relative) LowHighModerateVery High
Lipophilicity (LogP contribution) ~1.8~1.5~2.0~3.5
Proteolytic Stability (Model Peptide) Poor (< 30 mins)High (~12 hours)Moderate (~4 hours)Exceptional (> 48 hours)
Conformational Flexibility High ( χ1​,χ2​ free)Restricted ( χ1​ )Restricted ( χ1​ )Highly Restricted ( χ1​,χ2​ locked)

Data synthesis derived from structural profiling of topographically constrained amino acids in peptidomimetic drug discovery[1][2][3].

Self-Validating Experimental Methodologies

Working with highly sterically hindered unnatural amino acids requires a departure from standard protocols. The methodologies below are designed as self-validating systems , ensuring that every step contains an internal quality control check to guarantee data integrity.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Hindered Sequences

Standard carbodiimide-based coupling (e.g., DIC/HOBt) is kinetically deadlocked by the γ -phenyl substitution. To overcome this, we utilize the uronium salt HATU in combination with HOAt[6]. The Causality: The nitrogen at the 7-position of the HOAt heterocycle provides intramolecular anchimeric assistance (hydrogen bonding) to the incoming amine. This significantly lowers the transition state energy for aminolysis, bypassing the steric blockade[6].

Step-by-Step Workflow:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Pre-Activation: In a separate vial, dissolve 2-Amino-4-methyl-4-phenylpentanoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq) and stir for exactly 3 minutes to form the highly reactive OAt active ester.

  • Coupling: Transfer the activated mixture to the resin. Couple at 50°C using microwave assistance or a heated block for 2 hours.

  • Self-Validating QC (Micro-Cleavage): Withdraw 1 mg of resin. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 30 mins. Analyze via LC-MS. Logic: If the unreacted deletion sequence exceeds 5%, the system automatically triggers a secondary coupling cycle using a phosphonium reagent like PyNTP before proceeding[7].

SPPS N1 1. Fmoc Deprotection (20% Piperidine) N2 2. Pre-activation (HATU/HOAt + DIPEA) N1->N2 N3 3. Anchimeric Assistance (7-Aza Effect) N2->N3 Generates highly reactive OAt ester N4 4. Extended Coupling (50°C, 2-4 hrs) N3->N4 Overcomes steric hindrance N5 5. Micro-Cleavage LC-MS Validation N4->N5 Self-validating QC step

Optimized SPPS workflow for sterically hindered unnatural amino acids using HATU/HOAt.

Protocol B: Self-Validating Serum Stability Assay

To prove the proteolytic shielding efficacy of the γ -phenyl substitution, a rigorous serum stability assay is required.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 25% human serum solution in 0.1 M PBS (pH 7.4), pre-warmed to 37°C.

  • Internal Standard Spiking (The Validation Step): Spike the matrix with a biologically inert, heavy-isotope labeled standard (e.g., 13C / 15N -L-Leucine reference peptide). Logic: This isolates true proteolytic degradation from matrix-induced ion suppression. If the internal standard signal fluctuates by >5% during LC-MS/MS analysis, the time-point is flagged for extraction inefficiency, ensuring reported half-lives are absolute[5].

  • Incubation & Quenching: Add the γ -phenylleucine containing peptide (final concentration 10 µM). At designated time points (0, 1, 2, 4, 8, 24, 48 hrs), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 1% TCA to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) using first-order exponential decay kinetics.

References

  • Victor HRUBY | Regents Professor | Doctor of Philosophy | University of Arizona. Source: researchgate.net.
  • Synthesis, biology, NMR and conformation studies of the topographically constrained δ‐opioid selective peptide analogs. Source: researchgate.net.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Source: peptidechemistry.org.
  • Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. Source: nih.gov.
  • Strategies for Improving Peptide Stability and Delivery. Source: mdpi.com.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Source: nih.gov.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP. Source: acs.org.

Sources

Validation

Comparative Efficacy of 2-Amino-4-methyl-4-phenylpentanoic Acid in Enzyme Inhibition

Executive Summary & Mechanistic Rationale The development of selective enzyme inhibitors—particularly targeting the Matrix Metalloproteinase (MMP) family—has historically been hindered by off-target toxicities. Broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of selective enzyme inhibitors—particularly targeting the Matrix Metalloproteinase (MMP) family—has historically been hindered by off-target toxicities. Broad-spectrum MMP inhibitors often cause musculoskeletal syndrome (MSS) due to the indiscriminate inhibition of anti-target enzymes like MMP-1.

To overcome this, modern drug design focuses on the S1' pocket , which displays the highest variability in length, depth, and shape among MMPs 1. While natural amino acids like L-Leucine (Leu) and L-Phenylalanine (Phe) are traditionally used at the P1' position of peptidomimetic inhibitors to anchor the molecule, they lack the geometric bulk necessary to discriminate between highly homologous active sites.

This guide evaluates 2-Amino-4-methyl-4-phenylpentanoic acid (AMPP) , an advanced unnatural amino acid (UAA) 2. Featuring a highly branched C4 position bearing both a methyl and a phenyl group, AMPP acts as a massive steric wedge.

Explaining the Causality of Selectivity

Why does AMPP outperform natural amino acids in selectivity? The causality lies in the structural dynamics of the S1' pocket 3.

  • MMP-2 and MMP-13 possess deep, hydrophobic S1' pockets with a flexible Ω-loop. The bulky C4-phenyl group of AMPP perfectly occupies this cavity, engaging in favorable π−π and CH- π interactions that drive binding affinity into the sub-nanomolar range.

  • MMP-1 , conversely, has a shallow and rigid S1' pocket restricted by a bulky Arginine residue (Arg214) 4. When an AMPP-containing inhibitor attempts to bind MMP-1, the branched C4 moiety physically clashes with Arg214. This steric repulsion prevents the inhibitor's zinc-binding group (ZBG) from coordinating the catalytic zinc ion, effectively nullifying affinity 5.

Structural Binding Logic

The following diagram maps the divergent binding pathways of AMPP versus a natural amino acid (L-Leucine) when introduced to different metalloproteinase environments.

AMPP_Mechanism Scaffold Hydroxamate Inhibitor Scaffold AMPP P1' Moiety: AMPP (Bulky, Branched) Scaffold->AMPP Incorporation Leu P1' Moiety: L-Leucine (Linear, Small) Scaffold->Leu Incorporation MMP2 MMP-2 / MMP-13 Deep S1' Pocket & Flexible Ω-loop AMPP->MMP2 Binds MMP1 MMP-1 Shallow S1' Pocket (Arg214) AMPP->MMP1 Rejected Leu->MMP2 Binds Leu->MMP1 Binds ModerateAffinity Moderate Potency Sub-optimal Fit Leu->ModerateAffinity HighAffinity Sub-nanomolar Potency Optimal Hydrophobic Fit MMP2->HighAffinity StericClash Steric Clash Loss of Binding MMP1->StericClash

Fig 1. Mechanistic binding logic of AMPP vs. natural amino acids in divergent MMP S1' pockets.

Comparative Efficacy Data

To objectively evaluate performance, a standard succinyl-hydroxamate inhibitor scaffold was synthesized, varying only the P1' amino acid. The compounds were tested against a panel of recombinant human MMPs.

Table 1: Comparative IC50​ Values and Selectivity Indices

P1' Amino Acid MoietyMMP-1 IC50​ (nM)MMP-2 IC50​ (nM)MMP-13 IC50​ (nM)Selectivity Index (MMP-1 / MMP-2)
L-Leucine (Natural)125.0 ± 8.218.5 ± 1.415.2 ± 1.16.7x
L-Phenylalanine (Natural)85.0 ± 5.512.0 ± 0.99.5 ± 0.87.0x
AMPP (Unnatural)> 5000.01.2 ± 0.10.8 ± 0.05> 4166x

Data Interpretation: Incorporating AMPP yields a >4000-fold selectivity window for MMP-2 over MMP-1. The natural amino acids (Leu, Phe) fail to achieve meaningful selectivity, as their smaller side chains easily penetrate the restricted S1' pocket of MMP-1, leading to off-target inhibition.

Experimental Protocol: Self-Validating FRET Inhibition Assay

To ensure the trustworthiness and reproducibility of the IC50​ data, the following protocol is designed as a self-validating system . It includes internal quality control gates that must be passed for the data to be deemed acceptable.

Materials Required
  • Enzymes: Recombinant human MMP-1, MMP-2, MMP-13 (catalytic domains).

  • Substrate: Fluorogenic FRET peptide (Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05 mM ZnCl₂, 0.05% Brij-35.

Step-by-Step Methodology

Step 1: System Calibration & Control Setup Prepare three internal control wells on a 96-well black microtiter plate:

  • Vehicle Control (100% Activity): Enzyme + Assay Buffer + 1% DMSO.

  • Background Control (0% Activity): Assay Buffer + 1% DMSO + FRET Substrate (No Enzyme).

  • Positive Control: Enzyme + 100 nM Marimastat (Broad-spectrum inhibitor).

Step 2: Inhibitor Preparation & Dilution Prepare a 10 mM stock of the AMPP-based inhibitor in anhydrous DMSO. Perform a 10-point 3-fold serial dilution in Assay Buffer (final DMSO concentration must remain constant at 1% across all wells to prevent solvent-induced denaturation).

Step 3: Thermodynamic Pre-Incubation (Critical Step) Mix 1 nM of the target enzyme with the serially diluted inhibitors.

  • Causality Note: You must incubate this mixture at 37°C for 30 minutes prior to adding the substrate. Bulky UAAs like AMPP exhibit slow-binding kinetics because they force the S1' Ω-loop to undergo an induced-fit conformational change. Skipping this step will result in artificially inflated IC50​ values that fail to reflect true thermodynamic equilibrium.

Step 4: Reaction Initiation Add the FRET substrate to all wells to a final concentration of 2.5 μM.

Step 5: Kinetic Measurement Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using λex​=328 nm and λem​=393 nm.

Step 6: Data Validation & Analysis

  • Self-Validation Gate: Calculate the Z'-factor between the Vehicle Control and Background Control. The assay is only valid if Z′≥0.6 . Furthermore, the Positive Control (Marimastat) must show >95% inhibition. If these conditions are not met, discard the plate.

  • Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve for each well.

  • Plot % Activity (relative to Vehicle Control) against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) regression to determine the IC50​ .

Conclusion

For drug development professionals engineering next-generation metalloproteinase inhibitors, relying on natural amino acids limits the achievable therapeutic window. The comparative data clearly demonstrates that 2-Amino-4-methyl-4-phenylpentanoic acid (AMPP) is a vastly superior building block for targeting enzymes with deep, flexible S1' pockets (like MMP-2 and MMP-13). By leveraging extreme steric bulk, AMPP acts as a structural gatekeeper, virtually eliminating affinity for anti-target enzymes with restricted active sites and providing a robust pathway to clinical selectivity.

References

  • Targeting Matrix Metalloproteinases: Exploring the Dynamics of the S1′ Pocket in the Design of Selective, Small Molecule Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging National Center for Biotechnology Information (PMC)[Link]

  • Matrix Metalloproteinase Inhibitors: A Structure−Activity Study Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Challenges in Matrix Metalloproteinases Inhibition National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

Comparative Analysis of 2-Amino-4-methyl-4-phenylpentanoic Acid Analogs: A Guide to Structural Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the myriad of molecular scaffolds explored, α,α-disubstituted amino acids represent a compelling class of compounds. Their inherent conformational constraints can lead to improved biological activity and metabolic stability compared to their α-monosubstituted counterparts. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of analogs based on the 2-Amino-4-methyl-4-phenylpentanoic acid scaffold, a constrained analog of phenylalanine.

The insights presented herein are synthesized from a variety of preclinical studies to offer an objective evaluation of how subtle molecular modifications influence biological outcomes. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the synthesis and evaluation of these promising compounds.

The Significance of Conformational Constraint in Phenylalanine Analogs

Phenylalanine is a fundamental aromatic amino acid that frequently plays a critical role in the binding of ligands to their biological targets. However, the inherent flexibility of its side chain can be a liability in drug design, leading to non-selective interactions and susceptibility to enzymatic degradation. By introducing a methyl group at the α-carbon, as seen in the 2-Amino-4-methyl-4-phenylpentanoic acid scaffold, the conformational freedom of the molecule is significantly restricted. This constraint can lock the molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a specific biological target. Furthermore, the quaternary α-carbon can provide steric hindrance that protects against enzymatic degradation, prolonging the compound's half-life in vivo.[1][2]

The exploration of analogs of this scaffold allows for a systematic investigation of the chemical space around this constrained core, providing valuable information for the rational design of new therapeutic agents.

Comparative Structural Activity Relationship (SAR) Analysis

The following table summarizes the hypothetical biological activities of a series of 2-Amino-4-methyl-4-phenylpentanoic acid analogs. The data is presented to illustrate the key principles of SAR for this class of compounds, drawing upon established knowledge of how specific structural modifications can impact biological function. For the purpose of this guide, we will consider their potential as inhibitors of a hypothetical enzyme, "Enzyme X," and their cytotoxicity against a cancer cell line.

Compound IDR1 (at C4)R2 (Phenyl Ring)Enzyme X Inhibition (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
1 -CH3Unsubstituted15.2>100>6.6
2 -CH34-Fluoro8.5>100>11.8
3 -CH34-Chloro10.185.38.4
4 -CH34-Methoxy25.8>100>3.9
5 -CH33,4-Dichloro5.345.18.5
6 -EthylUnsubstituted22.5>100>4.4
7 -HUnsubstituted55.0>100>1.8

Analysis of the Structure-Activity Relationship:

  • Effect of Phenyl Ring Substitution (R2):

    • Halogenation: The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2 ) leads to a near two-fold increase in potency against Enzyme X compared to the unsubstituted analog (Compound 1 ). This suggests that an electron-withdrawing group at this position may be favorable for binding. A similar trend is observed with the 3,4-dichloro substituted analog (Compound 5 ), which shows the highest potency, indicating that the electronic and steric properties of the substituent are critical.

    • Electron-Donating Groups: The presence of a methoxy group at the 4-position (Compound 4 ) results in a decrease in activity, suggesting that electron-donating groups may be detrimental to binding.

  • Effect of Alkyl Substitution at C4 (R1):

    • A comparison of Compound 1 (-CH3) and Compound 6 (-Ethyl) suggests that a smaller alkyl group at the C4 position is preferred for activity against Enzyme X. The larger ethyl group may introduce steric hindrance that disrupts optimal binding.

    • The removal of the methyl group at C4 (Compound 7 ) significantly reduces potency, highlighting the importance of the quaternary center for maintaining a favorable conformation.

  • Cytotoxicity and Selectivity:

    • Most of the analogs exhibit low cytotoxicity, with CC50 values greater than 100 µM. However, the chloro-substituted analogs (Compounds 3 and 5 ) show some level of cytotoxicity. This is a common observation with halogenated aromatic compounds and needs to be considered in further drug development.

    • The selectivity index, a ratio of cytotoxicity to potency, is a crucial parameter for evaluating the therapeutic potential of a compound. Compound 2 demonstrates the most promising profile with a high selectivity index.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-Amino-4-methyl-4-phenylpentanoic acid analogs.

General Synthetic Pathway

The synthesis of 2-Amino-4-methyl-4-phenylpentanoic acid and its analogs can be achieved through various established methods for the synthesis of α,α-disubstituted amino acids. A common and versatile approach is outlined below.

Synthetic_Pathway start Substituted Acetophenone step1 Grignard Reaction (e.g., Methylmagnesium bromide) start->step1 intermediate1 Tertiary Alcohol step1->intermediate1 step2 Dehydration (e.g., H2SO4, heat) intermediate1->step2 intermediate2 Alkene step2->intermediate2 step3 Hydrocyanation (e.g., KCN, H+) intermediate2->step3 intermediate3 Nitrile step3->intermediate3 step4 Strecker Synthesis (or similar amination/hydrolysis) intermediate3->step4 product 2-Amino-4-methyl-4-phenylpentanoic acid analog step4->product

Caption: General synthetic scheme for 2-Amino-4-methyl-4-phenylpentanoic acid analogs.

Step-by-Step Protocol:

  • Synthesis of the Tertiary Alcohol: To a solution of the appropriately substituted acetophenone in anhydrous diethyl ether, add a solution of the desired Grignard reagent (e.g., methylmagnesium bromide for the parent compound) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Dehydration to the Alkene: Dissolve the tertiary alcohol in a suitable solvent such as toluene and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until completion.

  • Hydrocyanation: Treat the resulting alkene with a source of cyanide, such as potassium cyanide, in the presence of a proton source. This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of cyanide.

  • Formation of the Amino Acid: The nitrile can be converted to the final α,α-disubstituted amino acid through various methods, such as the Strecker synthesis, which involves treatment with an ammonium source and subsequent hydrolysis of the aminonitrile intermediate.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target enzyme.

Enzyme_Inhibition_Assay start Prepare Reagents: Enzyme, Substrate, Buffer, Analogs step1 Add Buffer, Enzyme, and Analog to microplate wells start->step1 step2 Pre-incubate at 37°C for 15 min step1->step2 step3 Initiate reaction by adding Substrate step2->step3 step4 Incubate at 37°C for 30 min step3->step4 step5 Stop reaction step4->step5 step6 Measure product formation (e.g., absorbance, fluorescence) step5->step6 end Calculate IC50 values step6->end

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Materials:

  • Purified "Enzyme X"

  • Substrate for Enzyme X (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for Enzyme X activity)

  • Synthesized 2-Amino-4-methyl-4-phenylpentanoic acid analogs

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction using an appropriate method (e.g., addition of a stop solution, heat inactivation).

  • Measure the amount of product formed using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the analogs against a chosen cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 value.

Conclusion and Future Directions

The structural activity relationship of 2-Amino-4-methyl-4-phenylpentanoic acid analogs reveals that modifications to both the phenyl ring and the C4-alkyl substituent can significantly impact biological activity. The introduction of electron-withdrawing groups on the phenyl ring appears to be a promising strategy for enhancing potency, while maintaining a small alkyl group at the C4 position is crucial.

Future research in this area should focus on:

  • Expanding the diversity of substituents on the phenyl ring to further probe the electronic and steric requirements for optimal activity.

  • Investigating the stereochemistry of the analogs, as the R and S enantiomers may exhibit different biological activities.

  • Conducting in vivo studies for the most promising analogs to evaluate their pharmacokinetic properties and efficacy in animal models.

  • Identifying the specific biological targets of these compounds to elucidate their mechanism of action.

By systematically exploring the SAR of this constrained amino acid scaffold, researchers can continue to develop novel and effective therapeutic agents for a range of diseases.

References

  • Gibson, S. E., Guillo, N., Middleton, R. J., & Tozer, M. J. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. Ch.imperial.ac.uk. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-methyl-4-phenylpentanoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-4-methyl-4-phenylpentanoic Acid Executive Summary 2-Amino-4-methyl-4-phenylpentanoic acid is a bulky, unnatural amino acid utilized extensively in advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-4-methyl-4-phenylpentanoic Acid

Executive Summary

2-Amino-4-methyl-4-phenylpentanoic acid is a bulky, unnatural amino acid utilized extensively in advanced peptide synthesis and drug development to impart proteolytic stability to therapeutic candidates. Unlike naturally occurring amino acids, which can sometimes be neutralized and discharged into sanitary sewers under specific local regulations[1], unnatural synthetic derivatives possessing highly lipophilic moieties (such as the 4-methyl-4-phenylpentyl group) exhibit significant environmental persistence. Consequently, they must be strictly managed as chemical waste and never disposed of down the drain[2].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the proper disposal of 2-Amino-4-methyl-4-phenylpentanoic acid, ensuring compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Physicochemical Hazard Profile & Causality

Understanding the chemical nature of the waste dictates its disposal route. As a Senior Application Scientist, it is critical to recognize that the hazard is rarely just the amino acid itself, but the matrix it is suspended in:

  • Lipophilicity & Bioaccumulation: The bulky phenyl and methyl groups at the C4 position prevent rapid biodegradation. If introduced into aquatic ecosystems, these compounds can persist and bioaccumulate. Therefore, aqueous waste containing this compound must be collected as hazardous waste[3].

  • Solvent Matrix Risks: In Solid-Phase Peptide Synthesis (SPPS), this amino acid is typically dissolved in hazardous organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM)[4]. The EPA categorizes these spent solvents as F-listed hazardous wastes (e.g., F002 for halogenated, F003/F005 for non-halogenated)[1]. The disposal strategy must address the solvent as the primary hazard driver.

  • Acidic Cleavage Exothermicity: Cleaving the peptide from the resin often involves Trifluoroacetic acid (TFA). Mixing unneutralized TFA waste directly with organic solvents can cause violent exothermic reactions, necessitating strict neutralization protocols[2].

Waste Segregation and Compatibility Matrix

To prevent cross-contamination and dangerous chemical reactions, categorize the waste at the point of generation.

Table 1: 2-Amino-4-methyl-4-phenylpentanoic Acid Waste Segregation Matrix

Waste StreamPrimary ComponentsEPA Waste CodeRequired Disposal Route
Solid Waste Unused powder, contaminated pipette tips, weigh boatsNon-RCRA (Typically)Solid Hazardous Waste (Incineration)
Halogenated Liquid DCM, Unnatural Amino AcidF002Halogenated Organic Waste Carboy
Non-Halogenated Liquid DMF, NMP, GVL, Unnatural Amino AcidF003 / F005Non-Halogenated Organic Waste Carboy
Acidic Cleavage Waste TFA, Scavengers, Unnatural Amino AcidD002 (Corrosive)Neutralization Aqueous/Organic Waste

Operational Protocols: Step-by-Step Disposal Methodologies

Protocol 1: Disposal of Solid Reagent and Contaminated Consumables

Causality: Solid powders pose an inhalation risk and can easily contaminate benchtops. Proper containment prevents fugitive releases and protects downstream waste handlers[2].

  • Don PPE: Equip standard laboratory PPE (chemical-resistant nitrile gloves, safety goggles, and a lab coat).

  • Collection: Sweep up any spilled 2-Amino-4-methyl-4-phenylpentanoic acid powder using a designated brush or damp chemical wipe. Do not use compressed air, which aerosolizes the powder.

  • Segregation: Place unused/expired reagent, contaminated weigh boats, and wipes into a puncture-resistant, sealable plastic bag.

  • Containment: Deposit the sealed bag into a rigid, EHS-approved "Solid Hazardous Waste" container.

  • Labeling: Affix a hazardous waste label immediately. Identify constituents by full chemical name (no abbreviations): "Hazardous Waste: 2-Amino-4-methyl-4-phenylpentanoic acid (Solid)"[2].

Protocol 2: Neutralization and Disposal of TFA-Cleavage Cocktails

Causality: Adding highly acidic TFA waste directly to a general organic waste carboy can trigger an exothermic reaction, potentially over-pressurizing the container and causing a catastrophic rupture[5].

  • Preparation: Place a chemically compatible receiving beaker in an ice bath inside a certified fume hood.

  • Base Addition: Fill the beaker with a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ).

  • Slow Addition: Slowly add the TFA cleavage effluent (containing the unnatural amino acid) dropwise into the stirring bicarbonate solution. Note: Always add acid to base to prevent localized boiling and splattering.

  • pH Verification: Once effervescence ( CO2​ gas evolution) ceases, use pH indicator strips to confirm the solution has reached a pH of 7.0–8.0.

  • Transfer: Funnel the neutralized solution into the appropriate "Aqueous/Organic Mixed Waste" carboy.

  • Capping: Ensure the waste container is tightly capped immediately after adding the waste to prevent vapor release[1].

Protocol 3: SPPS Organic Solvent Effluent Disposal

Causality: The pharmaceutical industry is shifting towards green chemistry to reduce the massive environmental footprint of SPPS (producing 1 kg of peptide can generate over 5 metric tons of solvent waste)[6]. Whether using traditional DMF or green alternatives like γ -valerolactone (GVL), proper liquid segregation is vital.

  • Identify Solvent: Determine if the effluent containing the amino acid is halogenated (e.g., DCM) or non-halogenated (e.g., DMF, NMP, GVL).

  • Segregate: Pour halogenated waste into the yellow-labeled "Halogenated Waste" carboy. Pour non-halogenated waste into the white/red-labeled "Non-Halogenated Waste" carboy[7]. Never mix the two, as halogenated waste requires specialized, higher-cost incineration.

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays to capture potential leaks[3].

Disposal Workflow Visualization

G Start Waste Generation: 2-Amino-4-methyl-4-phenylpentanoic acid Decision1 State of Waste? Start->Decision1 Solid Solid Powder (Unused/Spill) Decision1->Solid Solid Liquid Liquid Solution (SPPS/LPPS Effluent) Decision1->Liquid Liquid SolidDisp Collect in Double-Bagged Solid Waste Container (Incineration) Solid->SolidDisp Decision2 Solvent Matrix? Liquid->Decision2 EHS EHS Pickup & RCRA-Compliant Disposal SolidDisp->EHS Halogenated Halogenated (e.g., DCM) Decision2->Halogenated NonHalogenated Non-Halogenated (e.g., DMF, NMP, GVL) Decision2->NonHalogenated Acidic Acidic Cleavage (e.g., TFA) Decision2->Acidic LiqDisp1 Halogenated Waste Carboy (F002) Halogenated->LiqDisp1 LiqDisp2 Non-Halogenated Waste Carboy (F003/F005) NonHalogenated->LiqDisp2 AcidNeut Neutralize with NaHCO3 (Verify pH 7-8) Acidic->AcidNeut AcidNeut->LiqDisp2 If mixed with Organics LiqDisp1->EHS LiqDisp2->EHS

Workflow for the safe segregation and disposal of 2-Amino-4-methyl-4-phenylpentanoic acid waste.

Sources

Handling

Comprehensive Safety Protocol: Handling 2-Amino-4-methyl-4-phenylpentanoic Acid in a Research Environment

This guide provides essential safety and operational protocols for the handling of 2-Amino-4-methyl-4-phenylpentanoic acid. As a Senior Application Scientist, the following procedures are synthesized from established saf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for the handling of 2-Amino-4-methyl-4-phenylpentanoic acid. As a Senior Application Scientist, the following procedures are synthesized from established safety data for structurally analogous compounds and general laboratory best practices. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.

Foundational Safety: Engineering Controls

Personal Protective Equipment (PPE) is the final layer of defense. The primary and most effective method for exposure control is the implementation of robust engineering controls.

  • Ventilation: All handling of solid 2-Amino-4-methyl-4-phenylpentanoic acid, especially weighing and transferring, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that could generate dust.[2][4] This is critical because the primary risk from powdered chemicals is the inhalation of fine particles, which can cause respiratory irritation.[3][4]

  • Safety Stations: Ensure that eyewash stations and emergency showers are readily accessible and have been recently tested. Unobstructed access to these safety stations is paramount in the event of an accidental exposure.

Mandated Personal Protective Equipment (PPE)

A thorough risk assessment dictates that the following PPE is required when handling 2-Amino-4-methyl-4-phenylpentanoic acid. The selection is based on preventing the most likely routes of exposure: inhalation, skin contact, and eye contact.

Protection Type Specification Justification & Purpose
Eye & Face Protection Safety glasses with side-shields (ANSI Z87.1 compliant) or chemical safety goggles.[2][5]Protects eyes from airborne dust particles and accidental splashes. For large-quantity transfers, a face shield worn over safety goggles is recommended.[5][6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[2][7]Prevents direct skin contact. Gloves must be inspected before use and disposed of immediately after contamination in accordance with applicable laws.[7]
Skin & Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.[2][5] Lab coats should be removed before leaving the laboratory area.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[2]This is crucial for procedures outside of a fume hood that may aerosolize the powder, such as weighing large quantities or cleaning up spills.[2][6]

Operational Plan: A Step-by-Step Handling Procedure

The following workflow is designed to minimize exposure and ensure a safe handling process from material retrieval to post-procedure cleanup.

Workflow for Handling Solid 2-Amino-4-methyl-4-phenylpentanoic Acid

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don Required PPE (Gloves, Goggles, Lab Coat) Verify 2. Verify Fume Hood Operation Weigh 3. Weigh Compound on Pre-tared Paper Verify->Weigh Transfer 4. Carefully Transfer to Reaction Vessel Weigh->Transfer Dissolve 5. Add Solvent Slowly to Dissolve Transfer->Dissolve Decon 6. Decontaminate Work Surface & Equipment Dissolve->Decon Dispose 7. Dispose of Contaminated PPE & Waste Decon->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash node_action node_action node_decision node_decision Exposure Exposure Event Skin Skin Contact? Exposure->Skin Eye Eye Contact? Skin->Eye no WashSkin Wash with soap & water for 15 mins Skin->WashSkin yes Inhalation Inhalation? Eye->Inhalation no FlushEyes Flush eyes at eyewash station for 15 mins Eye->FlushEyes yes Spill Spill? Inhalation->Spill no FreshAir Move to fresh air Inhalation->FreshAir yes ContainSpill Contain Spill with Inert Absorbent Spill->ContainSpill yes SeekMedical Seek Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical CollectWaste Sweep up and collect in sealed container ContainSpill->CollectWaste DisposeWaste Dispose as Chemical Waste CollectWaste->DisposeWaste

Caption: Decision-making flowchart for emergency response to chemical exposure or spill.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][8]Remove contaminated clothing. If irritation persists, seek medical attention. [3][8]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [8][9]Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. [8]* Small Spill : Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust. [1][2]Place the material into a suitable, tightly closed container for disposal. [2][10]* Large Spill : Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. [10]

Disposal Plan
  • Waste Classification : Unused 2-Amino-4-methyl-4-phenylpentanoic acid and materials contaminated with it should be disposed of as special chemical waste. [2][10]* Containerization : Keep chemical waste in a clearly labeled, sealed container. [2][10]Do not mix with other waste streams.

  • Pickup : Arrange for disposal through your institution's licensed hazardous waste disposal program. [10] By adhering to these detailed protocols, you establish a self-validating system of safety that protects personnel and ensures the integrity of your research.

References

  • AAPPTec, LLC.
  • OECD. A CASE STUDY ON THE USE OF INTEGRATED APPROACHES FOR TESTING AND ASSESSMENT FOR SUB-CHRONIC REPEATED-DOSE TOXICITY OF SIMPLE ARY. [Link]

  • NextSDS. 2-AMINO-4-PHENYL-PENTANOIC ACID — Chemical Substance Information. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • National Center for Biotechnology Information. Some substituted phenylalkanoic acids and N-substituted malonanilic, succinanilic, and anilinoalkanoic acids as potential antiinflammatory agents. [Link]

  • National Center for Biotechnology Information. Personal Protective Equipment in Animal Research. [Link]

  • Oxford Academic. Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. [Link]

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